molecular formula C16H23N3O B6974675 3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile

3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile

Cat. No.: B6974675
M. Wt: 273.37 g/mol
InChI Key: ZYEBFQMOABMMNW-UHFFFAOYSA-N
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Description

3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a cyclopentane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidine Intermediate: Starting with a furan derivative, the pyrrolidine ring is introduced through a cyclization reaction. This can be achieved by reacting the furan derivative with an appropriate amine under acidic or basic conditions to form the pyrrolidine ring.

    Attachment of the Cyclopentane Ring: The next step involves the introduction of the cyclopentane ring. This can be done through a nucleophilic substitution reaction where the pyrrolidine intermediate reacts with a cyclopentane derivative.

    Introduction of the Nitrile Group: Finally, the nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions to ensure the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and pyrrolidine rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, which can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings may facilitate binding to the active site of enzymes or receptors, while the nitrile group could participate in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)pyrrolidine: Similar in structure but lacks the cyclopentane ring and nitrile group.

    Cyclopentane-1-carbonitrile: Contains the cyclopentane ring and nitrile group but lacks the furan and pyrrolidine rings.

    Furan-2-ylmethylamine: Contains the furan ring and an amine group but lacks the pyrrolidine and cyclopentane rings.

Uniqueness

3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile is unique due to the combination of its three distinct ring systems and the presence of a nitrile group. This structural complexity can impart unique biological activities and make it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

3-[[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-11-13-5-6-14(10-13)18-12-15(16-4-3-9-20-16)19-7-1-2-8-19/h3-4,9,13-15,18H,1-2,5-8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEBFQMOABMMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC2CCC(C2)C#N)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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